4-Ethylcycloheptane-1-sulfonyl chloride
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Overview
Description
4-Ethylcycloheptane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H17ClO2S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group attached to a chlorine atom. This compound is used primarily in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcycloheptane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorosulfonation of 4-ethylcycloheptane. This reaction typically uses chlorosulfonic acid (ClSO3H) as the sulfonating agent and occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often employs continuous flow processes. These processes use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination of disulfides and thiols. This method offers better control over reaction parameters and improves safety by preventing thermal runaway .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Result from hydrolysis.
Sulfonate Esters: Produced from reactions with alcohols.
Scientific Research Applications
4-Ethylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: Sulfonyl chlorides are often used in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethylcycloheptane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the specific nucleophile and the reaction conditions .
Comparison with Similar Compounds
Cycloheptane: A simple cyclic hydrocarbon with similar ring structure but lacks the sulfonyl chloride group.
4-Methylcycloheptane-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethyl group.
Cyclohexane-1-sulfonyl chloride: A smaller ring structure with similar functional groups
Uniqueness: 4-Ethylcycloheptane-1-sulfonyl chloride is unique due to its specific ring size and the presence of both an ethyl group and a sulfonyl chloride group. This combination of features makes it particularly useful in certain synthetic applications where steric and electronic effects are important .
Properties
Molecular Formula |
C9H17ClO2S |
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Molecular Weight |
224.75 g/mol |
IUPAC Name |
4-ethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-2-8-4-3-5-9(7-6-8)13(10,11)12/h8-9H,2-7H2,1H3 |
InChI Key |
LROSRFVXVTXRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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